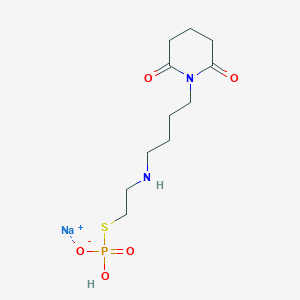
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves multiple steps. One common method includes the reaction of glutarimide with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethyl sodium hydrogen phosphorothioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Applications De Recherche Scientifique
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in protecting tissues from radiation damage.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves its interaction with cellular components to protect against radiation damage. The compound likely targets specific molecular pathways involved in oxidative stress and DNA repair, thereby reducing the harmful effects of radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-(2-Phthalimidoethylamino)ethyl sodium hydrogen phosphorothioate: Another compound with similar radioprotective properties.
S-2-(4-Glutarimidobutylamino)ethyl thiosulfuric acid: A related compound with similar structural features.
Uniqueness
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate is unique due to its specific structural configuration, which provides enhanced radioprotective properties compared to other similar compounds. Its ability to interact with cellular pathways involved in oxidative stress and DNA repair makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
31750-88-6 |
|---|---|
Formule moléculaire |
C11H20N2NaO5PS |
Poids moléculaire |
346.32 g/mol |
Nom IUPAC |
sodium;2-[4-(2,6-dioxopiperidin-1-yl)butylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H21N2O5PS.Na/c14-10-4-3-5-11(15)13(10)8-2-1-6-12-7-9-20-19(16,17)18;/h12H,1-9H2,(H2,16,17,18);/q;+1/p-1 |
Clé InChI |
KHNDBWWIDIGTDX-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)N(C(=O)C1)CCCCNCCSP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



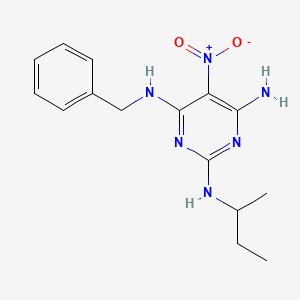
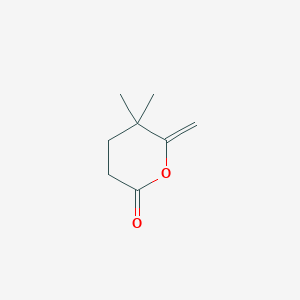
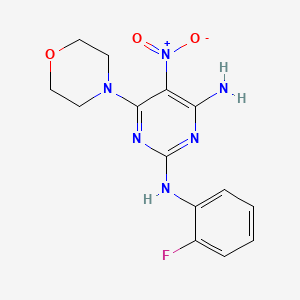

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

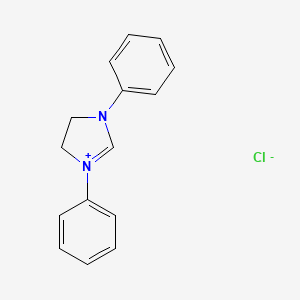

![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
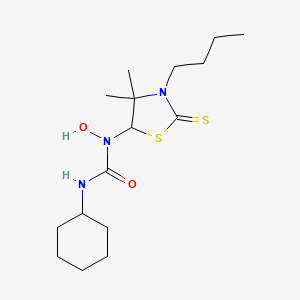
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
